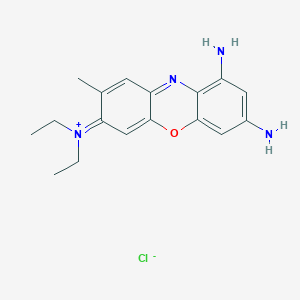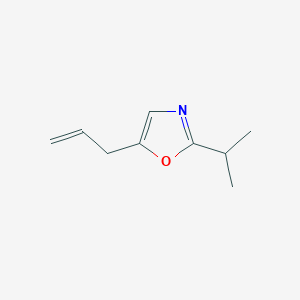
Bleu de Crésyl brillant BB
Vue d'ensemble
Description
1,3-Diamino-7-(diethylamino)-8-methylphenoxazin-5-ium chloride is a useful research compound. Its molecular formula is C17H21ClN4O and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Diamino-7-(diethylamino)-8-methylphenoxazin-5-ium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Diamino-7-(diethylamino)-8-methylphenoxazin-5-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diamino-7-(diethylamino)-8-methylphenoxazin-5-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hématologie : coloration des réticulocytes
Bleu de Crésyl brillant BB : est largement utilisé en hématologie pour la coloration des réticulocytes. Les réticulocytes sont des globules rouges immatures, et ce composé est utilisé pour colorer leurs acides nucléiques, permettant de les distinguer des érythrocytes matures . Ceci est crucial pour diagnostiquer divers troubles sanguins et évaluer l'efficacité des traitements de l'anémie.
Médecine vétérinaire : Sélection des ovocytes
En médecine vétérinaire, le This compound est utilisé pour sélectionner les ovocytes félins immatures, améliorant ainsi la production d'embryons in vitro pendant les saisons non reproductrices . Cette application est importante pour les technologies de reproduction assistée, en particulier dans la conservation des espèces félines en voie de disparition.
Biologie marine : Visualisation de la sécrétion muqueuse
Le composé sert de colorant vital pour démontrer les sécrétions muqueuses des coelomates marins . Cette application est essentielle pour comprendre les processus biologiques et les adaptations des organismes marins.
Biochimie : Coloration des corps de Heinz
This compound : peut être utilisé pour colorer les corps de Heinz, qui sont des inclusions dans les globules rouges qui indiquent des dommages oxydatifs . Cette application est importante pour la recherche sur la durée de vie des érythrocytes et le rôle des antioxydants dans la santé cellulaire.
Biologie cellulaire : Coloration supravital
En tant que colorant supravital, il est utilisé pour compter les réticulocytes dans les frottis sanguins périphériques . Cette technique permet l'observation de cellules vivantes, fournissant des informations sur la viabilité et la fonction cellulaires.
Biologie de la reproduction : Évaluation de la qualité des ovocytes
Le composé est également utilisé pour évaluer la qualité des ovocytes, ce qui est un facteur clé dans la réussite des procédures de fécondation in vitro . Cette application a des implications pour les traitements de la fertilité humaine et les programmes de sélection animale.
Mécanisme D'action
Target of Action
The primary target of Brilliant Cresyl Blue BB is the reticulocytes , which are immature red blood cells . Reticulocytes contain ribosomal RNA and other nucleic acids, which are the specific targets of this compound .
Mode of Action
Brilliant Cresyl Blue BB operates by staining the nucleic acids in reticulocytes, specifically the Substantia granulofilamentosa (ribonucleoproteins) . This staining process allows reticulocytes to be morphologically distinguished from mature erythrocytes . The dye renders the Substantia granulofilamentosa visible, which can be observed with fresh, non-fixed, young erythrocytes in a supervital staining procedure .
Biochemical Pathways
The staining process involves the precipitation of ribosomes in the reticulocytes to form reticulin . This reticulin appears like a reticular mesh that stains purple, while the cytoplasms stain a pale greenish blue . This staining process is crucial for the hematological investigation of sample material of human origin .
Pharmacokinetics
Its application involves a staining procedure that requires incubation for 15 minutes at 37°c . After incubation, the stained reticulocytes are ready for viewing using oil immersion under a high power lens .
Result of Action
The result of the action of Brilliant Cresyl Blue BB is the clear visualization of reticulocytes . The dye stains the nucleic acids in the reticulocytes, enabling them to be morphologically distinguished from erythrocytes . This staining process allows both the determination of the number of reticulocytes and the visualization of their morphological aspects .
Action Environment
The action of Brilliant Cresyl Blue BB is influenced by the environment in which it is used. The staining procedure requires a specific temperature (37°C) for optimal results . Additionally, the compound is used in a laboratory setting, and its efficacy and stability may be influenced by factors such as storage conditions .
Propriétés
IUPAC Name |
(7,9-diamino-2-methylphenoxazin-3-ylidene)-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O.ClH/c1-4-21(5-2)14-9-15-13(6-10(14)3)20-17-12(19)7-11(18)8-16(17)22-15;/h6-9H,4-5H2,1-3H3,(H3,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAXQFJSLRKHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=C2C(=NC3=C(C=C(C=C3O2)N)N)C=C1C)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884446 | |
| Record name | Phenoxazin-5-ium, 1,3-diamino-7-(diethylamino)-8-methyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10127-36-3 | |
| Record name | C.I. 51010 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010127363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxazin-5-ium, 1,3-diamino-7-(diethylamino)-8-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenoxazin-5-ium, 1,3-diamino-7-(diethylamino)-8-methyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diamino-7-(diethylamino)-8-methylphenoxazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using f-MWCNTs as a preconcentrating probe for cationic dyes in water samples?
A1: f-MWCNTs offer several advantages for this application:
- High surface area: This allows for a large number of dye molecules to be adsorbed onto the f-MWCNTs, leading to efficient preconcentration [].
- Electrostatic interactions: The negatively charged f-MWCNTs effectively attract and bind to positively charged cationic dyes [].
- Compatibility with AP-MALDI/MS: The f-MWCNTs can be directly analyzed using AP-MALDI/MS, simplifying the analytical procedure and enabling rapid detection [].
Q2: What are the potential limitations of using f-MWCNTs for this purpose?
A2: Some potential limitations include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)









